An In-depth Technical Guide to 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
An In-depth Technical Guide to 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine. This document is intended to serve as a vital resource for researchers and developers in the pharmaceutical and chemical industries. The unique structural combination of a cyclopropyl group and a substituted pyridine ring suggests a rich potential for this molecule in medicinal chemistry, likely influencing its pharmacokinetic profile and target interactions. This guide is structured to provide not only the fundamental chemical properties but also to offer insights into its synthesis, characterization, and safe handling, thereby empowering researchers to unlock its full potential.
Chemical Identity and Physicochemical Properties
1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine is a distinct chemical entity characterized by the presence of a cyclopropyl ring and a 3-methyl-2-pyridinyl moiety attached to a central aminomethane core. This structure imparts a combination of rigidity and specific electronic properties that are of significant interest in drug design.
Chemical Structure:
Caption: Chemical structure of 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | N/A |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 1015846-65-7 | N/A |
| Appearance | Solid | [1] |
| Predicted XLogP3-AA | 1.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | N/A |
Synthesis and Mechanistic Insights
The synthesis of 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine can be logically approached through a reductive amination pathway. This method is widely employed in medicinal chemistry for its reliability and operational simplicity. The key precursors for this synthesis are 2-formyl-3-methylpyridine and cyclopropylamine.
Proposed Synthetic Pathway: Reductive Amination
The reaction proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction to the final amine.
Caption: Proposed reductive amination workflow for the synthesis.
Experimental Protocol: A Self-Validating System
The following protocol is a robust starting point, designed with internal checks for reaction monitoring.
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-formyl-3-methylpyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
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Imine Formation: To the stirred solution, add cyclopropylamine (1.1 eq). The formation of the imine can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the aldehyde spot/peak and the appearance of a new, less polar spot/peak corresponding to the imine. This step is typically allowed to proceed for 30-60 minutes at room temperature. The causality for this step lies in the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.
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Reduction: Once imine formation is evident, introduce a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is often the reagent of choice as it is mild and selective for imines in the presence of aldehydes. Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, typically with the addition of a weak acid like acetic acid to facilitate the reduction. The choice of reducing agent is critical; stronger reducing agents like sodium borohydride could potentially reduce the starting aldehyde.
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Reaction Monitoring and Work-up: The progress of the reduction should be monitored by TLC or LC-MS until the imine intermediate is fully consumed. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine.
Analytical Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following are predicted spectral data based on the compound's structure.
Predicted Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex but highly informative. Key predicted signals would include:
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A singlet for the methyl group on the pyridine ring.
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Multiplets for the protons on the pyridine ring.
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A multiplet for the methine proton adjacent to the amine and cyclopropyl groups.
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Complex multiplets for the diastereotopic protons of the cyclopropyl ring.
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A broad singlet for the amine protons, which may be exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will complement the ¹H NMR data, with distinct signals anticipated for:
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The carbons of the pyridine ring, with the carbon attached to the nitrogen appearing at a characteristic downfield shift.
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The methyl carbon.
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The methine carbon.
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The carbons of the cyclopropyl ring, which typically appear at upfield chemical shifts due to their high s-character.
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Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight.
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Expected Molecular Ion: [M]+ at m/z = 162.23 or [M+H]+ at m/z = 163.24.
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Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the amino group, cleavage of the cyclopropyl ring, and fragmentation of the pyridine ring. The stability of the resulting carbocations will dictate the major fragment ions observed.[3] A potential fragmentation could involve the loss of the cyclopropyl group to give a fragment at m/z 121.
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Reactivity and Stability
The chemical reactivity of 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine is dictated by the interplay of its constituent functional groups.
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Amine Group: The primary amine is nucleophilic and basic, and will readily react with acids to form ammonium salts. It can also undergo acylation, alkylation, and other standard amine reactions.
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Pyridine Ring: The pyridine ring is a weak base and can be protonated at the nitrogen atom. The electron-withdrawing nature of the nitrogen atom generally deactivates the pyridine ring towards electrophilic aromatic substitution, which, if it occurs, is likely to be directed to the 3- and 5-positions.[4]
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Cyclopropyl Group: The cyclopropyl ring is strained and can participate in reactions that involve ring-opening, particularly under acidic conditions or in the presence of certain transition metals.
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Benzylic-like Position: The carbon atom connecting the pyridine and cyclopropyl rings is analogous to a benzylic position, making the attached proton potentially acidic and susceptible to oxidation.
The compound should be stored in a cool, dry place, away from strong oxidizing agents and acids, to ensure its stability.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable.
GHS Hazard Information:
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Pictograms: GHS06 (Toxic)
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Signal Word: Danger
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Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[1]
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Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion and Future Directions
1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine represents a molecule of significant interest for further investigation. Its unique structural features offer a compelling scaffold for the design of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to build upon. Future work should focus on the experimental validation of the predicted spectral data, exploration of its biological activity, and further derivatization to probe structure-activity relationships. It is through such rigorous scientific inquiry that the true potential of this compound will be realized.
References
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Reductive Amination - ACS GCI Pharmaceutical Roundtable. (2026, January 2). [Link]
- Kowalski, P. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Journal of Heterocyclic Chemistry, 30(2), 403–408.
- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google P
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Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway - PubMed. [Link]
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Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines. [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]
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PubChem. 1-(3-cyclopropyl-4-pyridinyl)-N-methylmethanamine. [Link]
